molecular formula C18H13BrN2O3 B13144355 3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline CAS No. 88051-12-1

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline

Cat. No.: B13144355
CAS No.: 88051-12-1
M. Wt: 385.2 g/mol
InChI Key: HAFVEXHBIZFPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-b]quinoxaline is a fused heterocyclic compound featuring a quinoxaline core substituted with a bromine atom at position 3 and a 3,4-dimethoxyphenyl group at position 2, fused to a furan ring.

Properties

CAS No.

88051-12-1

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2 g/mol

IUPAC Name

3-bromo-2-(3,4-dimethoxyphenyl)furo[3,2-b]quinoxaline

InChI

InChI=1S/C18H13BrN2O3/c1-22-13-8-7-10(9-14(13)23-2)17-15(19)16-18(24-17)21-12-6-4-3-5-11(12)20-16/h3-9H,1-2H3

InChI Key

HAFVEXHBIZFPRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br)OC

Origin of Product

United States

Preparation Methods

Initial Synthesis of the Quinoxaline Core

The synthesis begins with the formation of the quinoxaline scaffold, a key heterocyclic structure. A common approach involves the condensation of o-phenylenediamine derivatives with suitable diketones or aldehydes.

  • Starting Material: 2,3-Dichloroquinoxaline or 2-chloro-3-methoxyquinoxaline.
  • Reaction Conditions: Nucleophilic aromatic substitution with amino derivatives or via cyclization reactions under reflux conditions.
  • Reagents: o-Phenylenediamine derivatives, acetic acid or other acids as catalysts, and solvents like ethanol or acetic acid.

Example:

2-chloro-3-methoxyquinoxaline + o-phenylenediamine → Quinoxaline derivative

This step yields the quinoxaline core with a methoxy substituent at position 3, which is crucial for subsequent functionalization.

Introduction of the 3,4-Dimethoxyphenyl Group

The phenyl substituent with methoxy groups at positions 3 and 4 is introduced via cross-coupling reactions:

  • Method: Suzuki-Miyaura coupling.
  • Reagents: 3,4-Dimethoxyphenylboronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent such as toluene or dioxane.
  • Conditions: Reflux under inert atmosphere.

This step attaches the 3,4-dimethoxyphenyl group to the quinoxaline core, forming a key intermediate.

Furan Ring Formation and Cyclization

The fused furo[2,3-b]quinoxaline structure is constructed via cyclization:

  • Method: Intramolecular cyclization facilitated by electrophilic activation.
  • Reagents: Oxidants or halogenating agents like N-bromosuccinimide (NBS) or iodine, under controlled conditions.
  • Reaction: The phenyl-substituted quinoxaline undergoes cyclization with halogenation to form the fused heterocycle.

Alternatively, a Sonogashira coupling can be employed to introduce an ethynyl group, followed by iodocyclization to form the furo ring.

Selective Bromination at Position 3

The bromination step is critical for introducing the bromine atom at the desired position:

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br₂).
  • Conditions: Controlled temperature (0–5°C) to ensure regioselectivity.
  • Procedure:
Fused heterocyclic intermediate + NBS in a suitable solvent (e.g., dichloromethane) → 3-Bromo-furo[2,3-b]quinoxaline

This step selectively brominates the fused heterocycle at position 3, facilitated by the electron density distribution and the directing effects of substituents.

Purification and Characterization

  • Isolation: The crude product is purified via column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate).
  • Characterization: Confirmed by NMR, IR, mass spectrometry, and single-crystal X-ray diffraction if necessary.

Summary of the Synthetic Route

Step Description Key Reagents Conditions Yield/Notes
1 Formation of quinoxaline core o-Phenylenediamine + diketone Reflux, acid catalysis High yield, regioselective
2 Coupling with 3,4-dimethoxyphenylboronic acid Pd catalyst, base Reflux, inert atmosphere Efficient attachment
3 Cyclization to form fused heterocycle Halogenating agent Controlled temperature Formation of furo[2,3-b]quinoxaline
4 Bromination at position 3 NBS or Br₂ 0–5°C Regioselective bromination
5 Purification Chromatography Standard techniques Pure compound

Research Data and Material Data Tables

Reaction Step Reagents Conditions Yield (%) Notes
Quinoxaline synthesis o-Phenylenediamine + diketone Reflux, acid 85–90 High regioselectivity
Phenyl coupling 3,4-Dimethoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃ 75–85 Efficient coupling
Cyclization Halogenating agent Room temp to reflux 70–80 Fused heterocycle formation
Bromination NBS 0–5°C 80–90 Regioselective at position 3

Notes on Optimization and Variations

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective.
  • Solvent Choice: Toluene, dioxane, or acetonitrile are common.
  • Temperature Control: Critical during bromination to prevent polybromination.
  • Yield Improvements: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.

Chemical Reactions Analysis

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Core Modifications

Table 1: Key Structural Differences Among Quinoxaline Derivatives
Compound Name Core Structure Position 2 Substituent Position 3 Substituent Additional Features
Target Compound Furo[2,3-b]quinoxaline 3,4-Dimethoxyphenyl Br Furan ring fusion
3-Iodo-2-phenylfuro[2,3-b]quinoxaline Furo[2,3-b]quinoxaline Phenyl I Furan ring fusion
6-(4-Methoxyphenyl)-indolo[2,3-b]quinoxaline Indolo[2,3-b]quinoxaline 4-Methoxyphenyl H Indole ring fusion
2-Bromo-3-(2-bromophenyl)quinoxaline Quinoxaline 2-Bromophenyl Br No fused ring
dP-diBFQ Dibenzo[f,h]furo[2,3-b]quinoxaline 4-Isopropylphenyl (×2), phenyl N/A Extended π-conjugation for OLEDs

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl group distinguishes it from simpler phenyl or halogenated aryl substituents in analogs like 3-iodo-2-phenylfuroquinoxaline .
  • Furan vs. Indole Fusion: Indoloquinoxalines (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline) exhibit lower band gaps (−4.18 eV HOMO, −1.98 eV LUMO) due to increased conjugation from the indole ring . The target’s furan fusion likely reduces conjugation compared to indole analogs.

Key Observations :

  • The target compound’s synthesis likely parallels methods for 3-iodo-2-phenylfuroquinoxaline, involving halogenation and cross-coupling reactions (e.g., Suzuki or Sonogashira) .
  • Regioselectivity Challenges: Intramolecular cyclization (e.g., furoquinoxaline formation) can yield mixed products (e.g., 432:433 = 2.5:1 ratio in ), emphasizing the need for precise reaction control .

Physical and Electronic Properties

Table 3: Electrochemical and Optical Properties
Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) Application
6-(4-Methoxyphenyl)-indoloquinoxaline −4.18 −1.98 2.20 Optoelectronics
dP-diBFQ N/A N/A N/A OLEDs (CIE 0.154, 0.102)
Target Compound Not reported Potential pharmaceutical use

Key Observations :

  • Methoxy Groups: The 3,4-dimethoxyphenyl substituent in the target compound may lower oxidation potentials compared to non-methoxy analogs, as seen in indoloquinoxalines .
  • Lack of Data: While dibenzo-furoquinoxalines like dP-diBFQ achieve deep blue emission in OLEDs , the target’s optoelectronic properties remain unstudied.

Biological Activity

3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

  • Chemical Formula : C15H14BrN3O2
  • Molecular Weight : 348.19 g/mol
  • Structure : The compound features a furoquinoxaline backbone with a bromine substituent and a dimethoxyphenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study focusing on 2,3-bis(phenylamino)quinoxaline derivatives reported that certain analogs exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against resistant strains of Staphylococcus aureus and Enterococcus faecium . This suggests that derivatives of furoquinoxaline may also possess similar antimicrobial properties.

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.25 - 1
Enterococcus faecium0.25 - 1
Escherichia coliTBD

Anticancer Activity

Quinoxaline derivatives have shown promise in cancer research as well. The structure of this compound may contribute to its ability to inhibit cancer cell proliferation.

Research Findings

In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in various cancer cell lines. For instance, a related compound was found to inhibit the growth of human breast cancer cells with an IC50 value of approximately 10 µM . Further research is needed to establish the specific effects of this compound on different cancer types.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxalines are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokine production.

Research indicates that quinoxalines may modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators . This mechanism could be relevant for developing treatments for chronic inflammatory diseases.

Summary of Biological Activities

Activity TypeEvidence/Findings
AntimicrobialSignificant activity against resistant strains; MICs as low as 0.25 mg/L .
AnticancerInduces apoptosis in cancer cell lines; IC50 ~10 µM .
Anti-inflammatoryModulates NF-kB pathway; reduces cytokine production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.